molecular formula C27H22FN3O4 B11431678 ethyl 4-[4-(2-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate

ethyl 4-[4-(2-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate

Cat. No.: B11431678
M. Wt: 471.5 g/mol
InChI Key: YGAIOCARCXHEPC-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(2-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrrolo[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of fluorine and methoxy groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-(2-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

    Introduction of the Fluorophenyl and Methoxyphenyl Groups: These groups are introduced through substitution reactions, where the appropriate halogenated precursors react with the pyrrolo[3,4-c]pyrazole core.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(2-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic rings.

Scientific Research Applications

Ethyl 4-[4-(2-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[4-(2-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or proteins can lead to anticancer activities by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 4-[4-(2-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-[4-(2-chlorophenyl)-3-(4-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 4-[4-(2-fluorophenyl)-3-(4-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate: Similar structure but with a hydroxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H22FN3O4

Molecular Weight

471.5 g/mol

IUPAC Name

ethyl 4-[4-(2-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate

InChI

InChI=1S/C27H22FN3O4/c1-3-35-27(33)17-8-12-18(13-9-17)31-25(20-6-4-5-7-21(20)28)22-23(29-30-24(22)26(31)32)16-10-14-19(34-2)15-11-16/h4-15,25H,3H2,1-2H3,(H,29,30)

InChI Key

YGAIOCARCXHEPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)OC)C5=CC=CC=C5F

Origin of Product

United States

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